1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone
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Overview
Description
1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a trifluoroethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone typically involves the reaction of 4-chloropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of 1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
- 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol
Comparison: 1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C7H3ClF3NO |
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Molecular Weight |
209.55 g/mol |
IUPAC Name |
1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-1-2-12-3-4(5)6(13)7(9,10)11/h1-3H |
InChI Key |
QGSFNQYLAJIHAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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